2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile
Description
2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile is a fluorinated chromenone derivative characterized by:
- A 4H-chromen-4-one core with a ketone group at position 2.
- A phenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 2, enhancing lipophilicity and metabolic stability.
- An acetonitrile (-OCH₂CN) substituent at position 7, introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromenones, which exhibit anticancer , anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F3NO3/c19-18(20,21)17-15(11-4-2-1-3-5-11)16(23)13-7-6-12(24-9-8-22)10-14(13)25-17/h1-7,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXFNYITOOZNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile belongs to the chromen family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Core Structure : Chromen derivative with a trifluoromethyl group, which enhances biological activity.
- Functional Groups : Contains a nitrile group and an ether linkage, contributing to its reactivity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that chromen derivatives exhibit significant antioxidant properties. The presence of the trifluoromethyl group is believed to enhance these effects by stabilizing free radicals. Studies have shown that derivatives with similar structures can effectively scavenge free radicals and reduce oxidative stress in cellular models .
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cyclooxygenase (COX) : It has shown moderate inhibition against COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds suggest potential anti-inflammatory properties .
- Lipoxygenases (LOX) : Similar studies indicate that it also inhibits lipoxygenases (LOX-5 and LOX-15), enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators .
- Cholinesterases : The compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's .
Cytotoxicity Studies
Cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) have been conducted. The results indicate that the compound possesses moderate cytotoxic effects, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
The biological activity of this compound is primarily attributed to:
- Electrophilic Properties : The trifluoromethyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites on enzymes.
- Hydrogen Bonding : The structural arrangement allows for hydrogen bonding with active site residues in target enzymes, leading to effective inhibition.
- Free Radical Scavenging : The compound's ability to donate electrons stabilizes free radicals, contributing to its antioxidant properties.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁N₂O₄
- Molecular Weight : 184.15 g/mol
- IUPAC Name : 2-ethyl-1H-imidazole-4,5-dicarboxylic acid
The unique ethyl substitution in this compound enhances its solubility and reactivity compared to other imidazole derivatives, making it a valuable compound in various applications.
Medicinal Chemistry
Anticancer Activity : Research indicates that 2-ethyl-1H-imidazole-4,5-dicarboxylic acid exhibits potential anticancer properties. A study demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis in human cancer cell lines. This suggests its potential as a therapeutic agent against certain cancers.
Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Similar imidazole derivatives have shown effectiveness in inhibiting key metabolic enzymes involved in inflammation, highlighting the potential of this compound in treating inflammatory diseases.
Antimicrobial Properties : Preliminary studies suggest significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The inhibition zones observed during assays indicate its effectiveness as an antimicrobial agent.
Coordination Chemistry
2-Ethyl-1H-imidazole-4,5-dicarboxylic acid is utilized in the synthesis of coordination polymers. These materials exhibit unique solid-state properties and can be tailored for specific applications such as gas storage or catalysis. For example, studies have shown that this compound can form coordination complexes with metal ions, leading to novel materials with enhanced functionalities .
Catalysis
The compound serves as a precursor for palladium-based catalysts used in various organic transformations. Research has demonstrated that palladium complexes derived from 2-ethyl-1H-imidazole-4,5-dicarboxylic acid exhibit high catalytic activity in cross-coupling reactions, which are essential for the synthesis of complex organic molecules .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of 2-ethyl-1H-imidazole-4,5-dicarboxylic acid on human cancer cell lines. Results indicated significant reductions in cell viability and increased markers indicative of apoptosis compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against various bacterial strains. The results demonstrated significant inhibition zones, suggesting effective antimicrobial action against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3 and 7
Compound A : Methyl 2-((3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate
- Position 3 : 4-Fluorophenyl group (enhances electron-withdrawing effects).
- Position 7 : Methyl ester (-OCH₂COOCH₃) instead of acetonitrile.
- Synthesis : Prepared via consecutive alkylation and hydrolysis steps .
- Activity : Demonstrated anticancer activity against A-549 (lung) and MCF-7 (breast) cancer cell lines .
Compound B : 2-((3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Position 2 : Methyl (-CH₃) instead of trifluoromethyl.
- Safety : Requires stringent handling (P210: avoid ignition sources) .
Compound C : {[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile
- Position 3: 3-Methoxyphenoxy group (introduces ether linkage and methoxy substituent).
- Molecular Weight: 323.3 g/mol, larger than the parent compound (C18H13NO5 vs. C18H11F3NO3) .
Compound D : tert-Butyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate
Structural and Physicochemical Properties
- Crystallography: Fluorinated chromenones like Compound A exhibit planar chromenone cores with Hirshfeld surface analysis showing dominant H···O/F interactions .
- Solubility : The acetonitrile group in the target compound improves polar solubility compared to tert-butyl esters .
- Thermal Stability : Trifluoromethyl groups enhance thermal stability due to strong C-F bonds .
Q & A
Basic: What are the recommended synthetic routes for 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetonitrile?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Chromenone Formation : Start with a condensation reaction between substituted salicylaldehyde derivatives and β-ketoesters under acidic conditions to form the chromen-4-one core .
Etherification : Introduce the acetonitrile moiety via nucleophilic substitution at the 7-hydroxy position using chloroacetonitrile in the presence of a base (e.g., K₂CO₃) .
Trifluoromethyl Group Installation : Use trifluoromethylation agents (e.g., Togni’s reagent) at the 2-position early in the synthesis to ensure regioselectivity .
Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Monitor purity via HPLC and confirm structure using / NMR and HRMS .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Spectroscopy :
- NMR : Confirm the presence of the trifluoromethyl group ( NMR at ~-60 ppm) and acetonitrile moiety (C≡N stretch at ~2250 cm⁻¹ in FTIR) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereoelectronic effects of substituents .
Advanced: How do substituents (e.g., trifluoromethyl, phenyl) influence this compound’s biological activity, and how can contradictory data be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Compare analogues with -CF₃ vs. -CH₃ to quantify this effect .
- The phenyl ring at position 3 may engage in π-π stacking with target enzymes. Replace with substituted phenyl groups (e.g., 4-F, 4-NO₂) to test electronic effects .
- Resolving Contradictions :
Advanced: What experimental strategies are recommended to study this compound’s enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies :
- Perform Michaelis-Menten assays with varying substrate concentrations to determine inhibition type (competitive/uncompetitive). Use Lineweaver-Burk plots for analysis .
- Measure IC₅₀ values under physiological pH (7.4) and compare to structurally related chromenones to identify key pharmacophores .
- Computational Modeling :
- Dock the compound into target enzyme active sites (e.g., COX-2, cytochrome P450) using AutoDock Vina. Validate with molecular dynamics simulations to assess binding stability .
- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to pinpoint residues critical for interaction with the acetonitrile or trifluoromethyl groups .
Advanced: How can researchers optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation Strategies :
- Pharmacokinetic Profiling :
Advanced: What analytical approaches resolve discrepancies in reported antimicrobial activity across studies?
Methodological Answer:
- Standardized Protocols :
- Use CLSI/MIC guidelines for antimicrobial testing. Include positive controls (e.g., ciprofloxacin) and normalize inoculum density .
- Test against biofilm-forming vs. planktonic cultures to assess mode-specific efficacy .
- Mechanistic Follow-Up :
- Perform membrane permeability assays (SYTOX Green uptake) to determine if activity stems from cell wall disruption .
- Check for efflux pump overexpression in resistant strains via qPCR (e.g., AcrAB-TolC in E. coli) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
